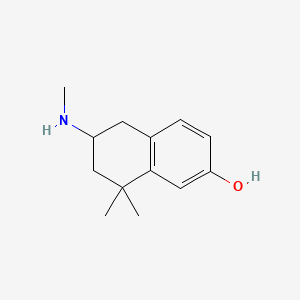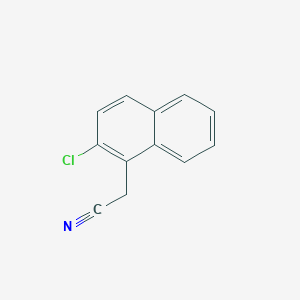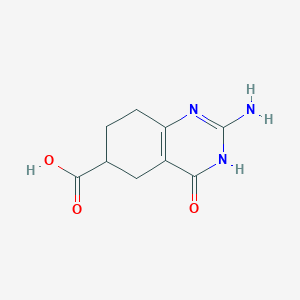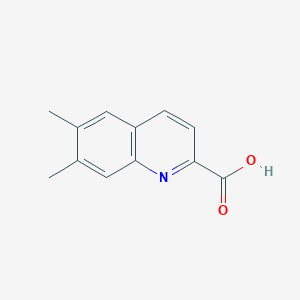
2-(Difluoromethyl)naphthalene-8-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)naphthalene-8-methanol is an organic compound with the molecular formula C11H8F2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and methanol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene-8-methanol using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2R) under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)naphthalene-8-methanol may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)naphthalene-8-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) can be used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)naphthalene-8-carboxylic acid.
Reduction: Formation of 2-(Methyl)naphthalene-8-methanol.
Substitution: Formation of halogenated derivatives like 2-(Difluoromethyl)-8-chloronaphthalene.
Applications De Recherche Scientifique
2-(Difluoromethyl)naphthalene-8-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)naphthalene-8-methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)naphthalene-8-methanol: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Methyl)naphthalene-8-methanol: Contains a methyl group instead of a difluoromethyl group.
2-(Chloromethyl)naphthalene-8-methanol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)naphthalene-8-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in various chemical and pharmaceutical applications .
Propriétés
Formule moléculaire |
C12H10F2O |
|---|---|
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
[7-(difluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-6,12,15H,7H2 |
Clé InChI |
OGAJGRRTTIIEAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)








![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)



